molecular formula C19H27Cl3N2O B414394 N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide CAS No. 324068-54-4

N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide

Cat. No. B414394
CAS RN: 324068-54-4
M. Wt: 405.8g/mol
InChI Key: VVCFQNPIHDNFSB-UHFFFAOYSA-N
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Description

“N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide” is a chemical compound with the molecular formula C19H27Cl3N2O . It is likely to be a synthetic compound used in chemical research .


Molecular Structure Analysis

The molecular structure of this compound would be based on the azepane ring, with the trichloroethyl group and the tert-butylbenzamide group attached to the nitrogen atom of the ring . The exact structure would depend on the specific locations of these attachments.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the use of this compound, it’s difficult to provide a mechanism of action .

Safety and Hazards

As with any chemical compound, handling “N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include exploring its reactivity, studying its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27Cl3N2O/c1-18(2,3)15-10-8-14(9-11-15)16(25)23-17(19(20,21)22)24-12-6-4-5-7-13-24/h8-11,17H,4-7,12-13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCFQNPIHDNFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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